![molecular formula C15H10ClN3O B2989463 5-[(E)-(4-chlorophenyl)diazenyl]quinolin-8-ol CAS No. 897929-93-0](/img/structure/B2989463.png)
5-[(E)-(4-chlorophenyl)diazenyl]quinolin-8-ol
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Overview
Description
5-[(E)-(4-chlorophenyl)diazenyl]quinolin-8-ol is a new azo compound synthesized via an azo coupling reaction between 4-(phenyldiazenyl)benzenediazonium chloride and 8-hydroxyquinoline (8-Hq) . This compound can be used to synthesize metal complexes as a derivative of 8-Hq .
Synthesis Analysis
The compound was synthesized via an azo coupling reaction between 4-(phenyldiazenyl)benzenediazonium chloride and 8-hydroxyquinoline in a basic medium . Diazotization and coupling were performed according to a modified procedure from literature .Molecular Structure Analysis
The structure of the new compound was characterized using UV–Vis, FT-IR, and 2D NMR spectroscopic methods . Azo compounds contain at least one azo (diazene) functional group within their molecular structure, which exhibits chromophoric properties .Chemical Reactions Analysis
The compound was synthesized via an azo coupling reaction between 4-(phenyldiazenyl)benzenediazonium chloride and 8-hydroxyquinoline . This reaction is a key step in the synthesis of this compound.Scientific Research Applications
Coordination Chemistry and Structural Studies
A series of dimethyltin(IV) and diphenyltin(IV) complexes incorporating 5-[(E)-(4-chlorophenyl)diazenyl]quinolin-8-ol derivatives have been synthesized and characterized. These studies focused on understanding the coordination chemistry and the molecular structures of these complexes. For instance, Basu Baul et al. (2013) synthesized cis-bis{5-[(E)-2-(aryl)-1-diazenyl]quinolin-8-olato}dimethyltin(IV) complexes, revealing a distorted cis-octahedral arrangement around the tin atom. The structural characterization included 1H, 13C, 119Sn NMR, IR, and 119Sn Mössbauer spectroscopy, and for some complexes, single crystal X-ray diffraction was utilized to determine the molecular structure (Basu Baul et al., 2013).
Antimicrobial Activity
Compounds derived from 5-[(E)-(4-chlorophenyl)diazenyl]quinolin-8-ol have demonstrated significant antimicrobial activity. Chopde et al. (2011) synthesized 5-((3-Aminophenyl)diazenyl)quinolin-8-ol derivatives and assessed their effectiveness against various bacterial and fungal strains. The study highlighted the potential of these compounds in developing new antimicrobial agents (Chopde et al., 2011).
Corrosion Inhibition
The derivatives of 5-[(E)-(4-chlorophenyl)diazenyl]quinolin-8-ol have been explored for their corrosion inhibition properties. El Faydy et al. (2021) investigated new bis-quinolin-8-ols as corrosion inhibitors for steel in acidic environments, showcasing their high efficiency and potential for protecting industrial materials from corrosion. This research contributes to the development of more effective and sustainable corrosion inhibitors (El Faydy et al., 2021).
Synthesis and Characterization
Research has also focused on the synthesis and detailed characterization of 5-[(E)-(4-chlorophenyl)diazenyl]quinolin-8-ol derivatives. For example, Xu et al. (2007) synthesized the title compound as a key intermediate for organic light-emitting devices (OLEDs), providing insight into its structural properties through crystallography. This work illustrates the relevance of these compounds in materials science and their potential applications in electronic devices (Xu et al., 2007).
Future Directions
properties
IUPAC Name |
5-[(4-chlorophenyl)diazenyl]quinolin-8-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O/c16-10-3-5-11(6-4-10)18-19-13-7-8-14(20)15-12(13)2-1-9-17-15/h1-9,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDPXQYPDDHNLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)N=NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(E)-(4-chlorophenyl)diazenyl]quinolin-8-ol |
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